molecular formula C8H16ClNO B13487406 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride

1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride

Katalognummer: B13487406
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: RBWDABSIZNIXLX-QDOHZIMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride: It is often used in scientific research, particularly in drug development, organic synthesis, and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride typically involves the reaction of 5-methylpiperidine with ethanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • rac-(3R,5S)-1-benzyl-5-methylpiperidin-3-ol hydrochloride
  • rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride

Uniqueness

rac-1-[(3R,5S)-5-methylpiperidin-3-yl]ethan-1-one hydrochloride is unique due to its specific structure and properties, which make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

1-[(3R,5S)-5-methylpiperidin-3-yl]ethanone;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-6-3-8(7(2)10)5-9-4-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-,8+;/m0./s1

InChI-Schlüssel

RBWDABSIZNIXLX-QDOHZIMISA-N

Isomerische SMILES

C[C@H]1C[C@H](CNC1)C(=O)C.Cl

Kanonische SMILES

CC1CC(CNC1)C(=O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.